An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine
Introduction
1-(3-Bromo-5-methylphenyl)butan-1-amine is a primary amine of interest in medicinal chemistry and drug discovery. Its structural features, including a substituted phenyl ring and a chiral center, suggest its potential as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its pharmacokinetic profile. This technical guide provides a comprehensive analysis of the key physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine, details rigorous experimental protocols for their determination, and discusses their implications in the context of drug development.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Below is a summary of the known and predicted properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine. It is important to note that while computational predictions are valuable, experimental verification is essential for definitive characterization.
| Property | Value | Source | Type |
| Molecular Formula | C₁₁H₁₆BrN | ChemScene[3] | - |
| Molecular Weight | 242.16 g/mol | ChemScene[3] | - |
| Appearance | Colorless to Pale-yellow to Yellow-brown Solid or Liquid (Predicted) | Sigma-Aldrich[4] | Predicted |
| Melting Point | Not available | - | - |
| Boiling Point | Not available | - | - |
| pKa (amine) | ~9-10 (Predicted) | General knowledge of primary amines | Predicted |
| LogP | 3.55742 | ChemScene[3] | Computed |
| Aqueous Solubility | Low (Predicted based on LogP) | - | Predicted |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[3] | Computed |
Structural Elucidation and Spectroscopic Analysis
Confirming the chemical structure of 1-(3-Bromo-5-methylphenyl)butan-1-amine is the foundational step in its characterization. A combination of spectroscopic techniques provides an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (adjacent to the amine), the methylene and methyl protons of the butyl chain, and the methyl group on the phenyl ring. The chemical shift of the N-H protons of the primary amine can be broad and variable, typically appearing between 0.5-5.0 ppm.[7] The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the nitrogen will be shifted downfield due to the electronegativity of the nitrogen atom.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[8] For 1-(3-Bromo-5-methylphenyl)butan-1-amine, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10] For a primary amine, the key characteristic absorption bands are:
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[9]
-
N-H Bending (Scissoring): A band around 1590-1650 cm⁻¹.
-
C-N Stretching: A band in the region of 1020-1250 cm⁻¹.
Experimental Determination of Physicochemical Properties
The following section details the standardized experimental protocols for determining the key physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.[11] The shake-flask method is the gold standard for its determination.[12] A high LogP value, such as the computed value of 3.56 for this compound, suggests good membrane permeability but potentially poor aqueous solubility.[3]
Methodology:
-
Preparation of Pre-saturated Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of 1-(3-Bromo-5-methylphenyl)butan-1-amine is dissolved in the pre-saturated n-octanol.
-
Partitioning: A defined volume of the n-octanol solution is mixed with a defined volume of pre-saturated water in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Caption: Shake-Flask Method for LogP Determination.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine, the pKa of its conjugate acid is a measure of its basicity. This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[13][14] Potentiometric titration is a highly accurate method for pKa determination.
Methodology:
-
Sample Preparation: A precise amount of 1-(3-Bromo-5-methylphenyl)butan-1-amine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The equivalence point can be identified from the first or second derivative of the titration curve.[15]
Caption: Potentiometric Titration for pKa Determination.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical factor for drug absorption and formulation.[16] Poor solubility can lead to low bioavailability. Given the predicted high LogP, the aqueous solubility of this compound is expected to be low.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid 1-(3-Bromo-5-methylphenyl)butan-1-amine is added to a known volume of purified water (or a relevant buffer) in a sealed vial.[17]
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a validated analytical method, such as HPLC-UV.
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Aqueous Solubility Determination Workflow.
Implications for Drug Development
The physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine have significant implications for its potential as a drug candidate.
-
Absorption: The predicted high lipophilicity (LogP ≈ 3.56) suggests that the compound is likely to have good passive diffusion across biological membranes, such as the intestinal epithelium.[3] However, its predicted low aqueous solubility may be a limiting factor for dissolution and subsequent absorption. The basicity of the amine group (predicted pKa ~9-10) means that it will be predominantly protonated and thus more water-soluble in the acidic environment of the stomach, which could aid in its initial dissolution.
-
Distribution: The lipophilic nature of the compound suggests that it may distribute extensively into tissues. However, high lipophilicity can also lead to non-specific binding to plasma proteins and tissues, which can reduce the free drug concentration and limit its therapeutic effect.
-
Metabolism: The presence of a primary amine and a methyl group on the aromatic ring provides potential sites for metabolic transformations, such as N-dealkylation, N-acetylation, or oxidation of the methyl group by cytochrome P450 enzymes.
-
Excretion: The route and rate of excretion will depend on the extent of metabolism. The parent compound, being lipophilic, is less likely to be renally excreted until it is metabolized to more polar derivatives.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 1-(3-Bromo-5-methylphenyl)butan-1-amine. While computational data offers valuable initial insights, the importance of empirical determination through the robust experimental protocols outlined herein cannot be overstated. A comprehensive understanding of these properties is a cornerstone of a data-driven approach to drug discovery, enabling researchers to make informed decisions to optimize the ADME profile and ultimately enhance the therapeutic potential of this promising chemical entity.
References
-
(R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine | C11H14BrN | CID 130699962 - PubChem. Available at: [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
1-(3-Bromophenyl)-5-methylhexan-1-ol - PubChem. Available at: [Link]
-
Structural analysis of amines. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available at: [Link]
-
Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
-
Video: NMR Spectroscopy Of Amines - JoVE. Available at: [Link]
-
Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. Available at: [Link]
-
Methods for Determination of Lipophilicity | Encyclopedia MDPI. Available at: [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Available at: [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Available at: [Link]
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.
-
NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]
-
Solubility prediction in the bRo5 chemical space: where are we right now? - PMC - NIH. Available at: [Link]
-
Solubility Comparison: Butan-1-ol vs. Butan-1-amine | PDF - Scribd. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
-
1-Butanamine, 3-methyl- - the NIST WebBook. Available at: [Link]
-
Test for Amino Groups - BYJU'S. Available at: [Link]
-
1-(3-bromo-5-isoxazolyl)-1-propanone - Chemical Synthesis Database. Available at: [Link]
Sources
- 1. 1-(3-BroMo-5-Methylphenyl)ethanone | 1379325-64-0 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemscene.com [chemscene.com]
- 4. 1-(3-Bromo-5-methylphenyl)ethanone | 1379325-64-0 [sigmaaldrich.com]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. projectguru.in [projectguru.in]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. scispace.com [scispace.com]
- 16. Solubility prediction in the bRo5 chemical space: where are we right now? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
